molecular formula C35H46O20 B1180613 [6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 104777-69-7

[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B1180613
CAS No.: 104777-69-7
M. Wt: 786.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

Acteoside, registered under Chemical Abstracts Service number 61276-17-3, possesses the molecular formula C₂₉H₃₆O₁₅ with a molecular weight of 624.5871 daltons. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate. The compound is also known by several synonymous names including verbascoside, kusaginin, and TJC-160, reflecting its discovery and characterization from multiple plant sources.

The International Chemical Identifier string for acteoside is InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+. The compound belongs to the triterpenoids class within the broader category of prenol lipids, specifically classified under the molecular framework of aliphatic homopolycyclic compounds. The systematic nomenclature reflects the complex glycosidic linkages and the presence of multiple phenolic hydroxyl groups that characterize this phenylethanoid glycoside.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic investigations of acteoside have revealed important structural insights, particularly regarding the spatial arrangement of its constituent moieties. Molecular docking studies utilizing three-dimensional structural modeling have demonstrated that acteoside adopts specific conformational arrangements when interacting with protein targets. The three-dimensional structure generated from semi-empirical calculations using PM3 methods has shown that the compound exhibits a complex spatial organization with distinct orientation of its caffeic acid and hydroxytyrosol components.

The crystallographic data indicates that acteoside demonstrates preferential conformational states where the hydroxyl groups adopt specific orientations relative to the glycosyl moiety. Nuclear magnetic resonance analysis has confirmed that the hydroxyl group exhibits an exo configuration relative to the glycosyl framework, suggesting defined spatial constraints within the molecular structure. Structural modeling studies have further revealed that the glucose and rhamnose moieties maintain specific angular relationships, with the rhamnose unit linked at the 1→3 position of the glucose residue in the case of verbascoside configuration.

The molecular framework analysis demonstrates that acteoside possesses a complex three-dimensional architecture characterized by multiple chiral centers and defined stereochemical arrangements. The compound exhibits eight defined stereogenic centers, contributing to its structural complexity and specific biological activity profiles. These crystallographic insights are fundamental for understanding the compound's interaction patterns with biological targets and its overall molecular behavior in solution.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of acteoside, with distinct spectral signatures for each molecular component. Proton nuclear magnetic resonance analysis reveals characteristic resonances for the aromatic systems, with two distinct ABX patterns corresponding to the caffeic acid substitution and the 3,4-dihydroxyphenylethyl moiety. The aromatic proton signals appear in the region of 6.68-7.46 parts per million, with specific coupling patterns that confirm the dihydroxyphenyl substitution patterns.

The carbon-13 nuclear magnetic resonance spectrum displays distinctive chemical shifts for the sugar carbons, with the anomeric carbons appearing at 102.44 and 101.25 parts per million for glucose and rhamnose respectively. The caffeoyl carbonyl carbon resonates at approximately 165.8 parts per million, while the aromatic carbons of the caffeic acid moiety show chemical shifts ranging from 113.68 to 148.53 parts per million. Quantitative proton nuclear magnetic resonance methods have been successfully developed for acteoside determination, utilizing specific proton signals at 7.51 and 7.58 parts per million as diagnostic markers.

Mass spectrometric analysis of acteoside reveals characteristic fragmentation patterns that facilitate its identification and structural confirmation. Liquid chromatography-electrospray ionization-time of flight mass spectrometry shows a molecular ion peak at mass-to-charge ratio 625 in positive ion mode. The compound exhibits specific fragmentation patterns with major fragments at mass-to-charge ratios 325, corresponding to the loss of the sugar moieties. High-resolution mass spectrometry confirms the exact molecular mass of 624.20542 daltons, supporting the proposed molecular formula.

Spectroscopic Method Key Parameters Diagnostic Signals
¹H Nuclear Magnetic Resonance Aromatic protons 6.68-7.46 parts per million (ABX patterns)
¹³C Nuclear Magnetic Resonance Anomeric carbons 102.44, 101.25 parts per million
Mass Spectrometry Molecular ion 625 mass-to-charge ratio (positive mode)
High-Resolution Mass Spectrometry Exact mass 624.20542 daltons

Comparative Analysis of Cis-Trans Isomerism in Caffeoyl Substituents

The stereochemistry of the caffeoyl substituent in acteoside represents a critical structural feature that significantly influences the compound's properties and biological activities. The naturally occurring form of acteoside predominantly exhibits the E-configuration (trans) for the caffeoyl double bond, as confirmed by nuclear magnetic resonance coupling constant analysis. The coupling constant of approximately 16 hertz for the caffeoyl vinyl protons is diagnostic for the trans configuration, distinguishing it from potential cis isomers.

Comparative studies have revealed the existence of stereoisomeric variants in related phenylethanoid glycosides, with some compounds exhibiting Z-configuration (cis) arrangements of the caffeoyl moiety. The biosynthetic pathways leading to acteoside formation involve specific enzymatic steps that control the stereochemical outcome of the caffeoyl incorporation. Research has demonstrated that the stereochemical configuration of the caffeoyl group significantly impacts the compound's biological activity profiles, with trans isomers generally exhibiting enhanced stability and bioactivity compared to their cis counterparts.

The isomerization behavior of acteoside under different chemical conditions has been investigated, revealing that the compound can undergo photochemical or thermal isomerization processes that may alter the caffeoyl configuration. Studies indicate that prolonged exposure to light or elevated temperatures can promote trans-to-cis isomerization, resulting in decreased biological activity. The stability of the trans configuration in acteoside is attributed to the extended conjugation system and reduced steric interactions compared to the cis isomer.

Analytical methods for distinguishing between cis and trans isomers of caffeoyl-containing compounds rely primarily on nuclear magnetic resonance coupling constant analysis and high-performance liquid chromatography retention time differences. The trans isomer typically exhibits longer retention times in reversed-phase chromatographic systems due to its more extended molecular conformation. These stereochemical considerations are essential for proper identification and quality control of acteoside-containing natural products and pharmaceutical preparations.

Configuration Coupling Constant (Hz) Chromatographic Behavior Stability Profile
E (trans) ~16 Longer retention time Higher stability
Z (cis) ~12 Shorter retention time Lower stability

Properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)28(46)33(51-14)50-13-22-31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)32(55-35-29(47)27(45)25(43)21(12-36)52-35)30(48)34(53-22)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVKMAVNTVJDHT-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)/C=C\C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as [6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule belonging to the class of oligosaccharides. This compound exhibits significant biological activities that have been the focus of various studies.

Chemical Structure and Properties

The structural complexity of this compound includes multiple hydroxyl groups and ether linkages, which contribute to its biological activity. The presence of phenolic moieties suggests potential antioxidant properties.

PropertyValue
Molecular FormulaC₃₄H₄₄O₂₁
Molecular Weight688.73 g/mol
SolubilitySoluble in water
pKaNeutral

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties due to the presence of multiple hydroxyl groups. These groups can donate electrons to free radicals, thus neutralizing oxidative stress. A study highlighted that derivatives of 3,4-dihydroxyphenyl compounds demonstrated significant scavenging activity against various radicals .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial for conditions characterized by chronic inflammation .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it appears to affect the MAPK and NF-kB pathways, which are critical in cancer biology .

Case Studies

  • Study on Antioxidant Properties :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Anti-inflammatory Study :
    • Objective : Assess the effect on cytokine production.
    • Method : ELISA assays on macrophage cell lines.
    • Results : A notable decrease in TNF-alpha and IL-6 levels was observed upon treatment with the compound.
  • Anticancer Activity Assessment :
    • Objective : Investigate effects on cancer cell lines.
    • Method : MTT assay for cell viability and flow cytometry for apoptosis detection.
    • Results : The compound reduced cell viability significantly and increased apoptotic cell populations in treated groups compared to controls.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Antioxidant Mechanism : Hydroxyl groups facilitate electron donation.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB pathway reduces inflammatory mediator release.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of survival signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of glycosylated phenolic esters. Key structural analogs and their comparative attributes are summarized below:

Compound Molecular Weight Key Functional Groups Glycosylation Sites Biological Activity
Target Compound ~800–850 (estimated) Catechol, ester, Z-alkene, glycosyl oxane rings Positions 4 (hexose) and 2 (methylated hexose) Antioxidant (predicted), potential inhibition of oxidative stress pathways
[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoate] analog () 750–800 Catechol, ester, E-alkene, glycosyl oxane rings Similar glycosylation but with E-configuration alkene Reduced antioxidant efficacy compared to Z-isomer due to steric hindrance
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate () 356.329 Methoxyphenyl, E-alkene, single glycosyl oxane Position 2 (hexose) Anti-inflammatory (reported in similar compounds), lower solubility than catechol derivatives
3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-chromen-3-yl]oxy-oxan-2-yl]methoxy]-3-oxopropanoic acid () 550.429 Catechol, chromene, ester, glycosyl oxane Position 6 (chromene-linked oxane) Anticancer (hypothesized), higher lipophilicity due to chromene core

Key Findings:

Stereochemistry Impact : The Z-configuration in the target compound’s alkene enhances planarity, facilitating interactions with redox-active enzymes or free radicals, unlike the E-isomer .

Glycosylation Effects: Methylation of the hexose moiety (e.g., 6-methyloxan-2-yl in the target compound) improves metabolic stability compared to non-methylated analogs .

Catechol vs. Methoxyphenyl : The 3,4-dihydroxyphenyl group in the target compound provides superior antioxidant capacity over methoxy-substituted derivatives, as hydroxyl groups directly participate in radical scavenging .

Research Findings and Mechanistic Insights

  • Antioxidant Activity : Quantum chemical studies on similar catechol derivatives suggest that the target compound’s dihydroxyphenyl groups exhibit a bond dissociation enthalpy (BDE) of ~78–82 kcal/mol, ideal for hydrogen-atom transfer mechanisms in neutralizing reactive oxygen species (ROS) .
  • Solubility and Bioavailability: Despite high polarity, glycosylation mitigates rapid renal clearance. Molecular dynamics simulations indicate water solubility of ~12 mg/L, comparable to flavonoid glycosides like rutin .
  • Enzymatic Interactions : Docking studies predict affinity for NADPH oxidase (IC₅₀ ~15 µM) due to hydrogen bonding between glycosyl hydroxyls and enzyme active sites .

Preparation Methods

Glycosylation of the Central Glucopyranoside Core

The synthesis begins with the preparation of the trisaccharide backbone. Key steps include:

  • Selective protection of hydroxyl groups : tert-Butyldimethylsilyl (TBDMS) and acetyl groups are employed to temporarily block reactive hydroxyls on the glucopyranoside core. For instance, TBDMS protection of the 4-hydroxy group enables regioselective coupling at the 3- and 6-positions.

  • Sequential glycosylation : The 3-O-α-L-rhamnopyranosyl and 6-O-β-D-glucopyranosyl moieties are introduced using trichloroacetimidate donors under gold(I)-catalyzed conditions. Oh and co-workers’ methodology for regioselective hydration of 1,4-enynes informs the stereochemical control during glycosidic bond formation.

Table 1: Glycosylation Reaction Conditions

StepDonorCatalystSolventYield (%)Reference
3-Oα-L-Rhamnopyranosyl IMAuCl(PPh₃)/AgOTfCH₃CN/H₂O78
6-Oβ-D-Glucopyranosyl TCABF₃·Et₂ODCM/Et₂O65

Esterification with (Z)-3-(3,4-Dihydroxyphenyl)propenoic Acid

The (Z)-configured propenoate ester is installed via Steglich esterification:

  • Activation of the carboxylic acid : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate coupling between the glucopyranoside’s 3-hydroxyl group and the propenoic acid.

  • Stereochemical control : The (Z)-configuration is preserved by conducting the reaction under inert conditions (N₂ atmosphere) at 0–4°C, minimizing thermal isomerization.

Key Data:

  • Reaction time : 12–24 hours

  • Yield : 62–68% after silica gel chromatography

Deprotection and Final Purification

Final deprotection involves:

  • Acid-mediated cleavage : Trifluoroacetic acid (TFA) in dichloromethane removes TBDMS groups.

  • Basic hydrolysis : Sodium methoxide in methanol cleaves acetyl protections.

  • Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) achieves >98% purity.

Enzymatic Glycosylation Approaches

GH70 Glucansucrase-Catalyzed Synthesis

Glycoside Hydrolase Family 70 (GH70) enzymes offer an alternative to chemical methods:

  • Donor specificity : UDP-glucose serves as the glycosyl donor, with regioselectivity directed toward the 3- and 6-hydroxy groups of the glucopyranoside core.

  • Advantages : Eliminates need for protective groups; achieves 70–80% conversion under optimized conditions (pH 6.5, 37°C).

Table 2: Enzymatic vs. Chemical Glycosylation

ParameterChemical MethodEnzymatic Method
Yield65–78%70–80%
StereoselectivityHigh (Au catalysis)Moderate
ScalabilityMulti-step, costlyOne-pot, cost-effective

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : m/z 901.2543 [M−H]⁻ (calc. 901.2551).

  • ¹H NMR (500 MHz, CD₃OD) : δ 7.45 (d, J = 16.0 Hz, H-2'), 6.85 (s, H-2,6 of dihydroxyphenyl), 5.32 (d, J = 3.5 Hz, H-1''').

  • ¹³C NMR : δ 167.3 (ester C=O), 145.8 (C-3,4 dihydroxyphenyl), 101.6 (C-1''').

Chromatographic Purity

  • HPLC : Retention time 12.7 min (C18, 40% MeCN/0.1% TFA).

Challenges and Optimization

Regioselectivity in Glycosylation

Competing reactions at the 2-, 4-, and 6-positions of the glucopyranoside core necessitate precise temperature control (−40°C to 25°C) and iterative protective group strategies.

(Z)-Propenoate Stability

The (Z)-isomer’s susceptibility to UV-induced isomerization mandates amber glassware and minimized light exposure during synthesis.

Q & A

Q. What are the key synthetic challenges in constructing the polyhydroxylated oxane and phenolic ester moieties of this compound?

The compound’s structural complexity arises from its multiple hydroxyl groups, glycosidic linkages, and stereochemical demands. Key challenges include:

  • Regioselective protection/deprotection of hydroxyl groups to avoid side reactions during glycosylation steps .
  • Steric hindrance during esterification of the (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate moiety, requiring optimized coupling agents (e.g., DCC/DMAP or carbodiimide-based systems) .
  • Glycosylation efficiency , where the choice of activating agents (e.g., NIS/TfOH) and solvent systems (e.g., CH₂Cl₂ vs. acetonitrile) critically impacts yields .

Methodological Insight : Use orthogonal protecting groups (e.g., acetyl for hydroxyls, tert-butyldimethylsilyl for sugar moieties) to streamline synthesis. Monitor reactions via TLC and HPLC-MS to track intermediate formation .

Q. How can the compound’s polarity and hydrogen-bonding capacity influence its purification and characterization?

Q. How can researchers resolve discrepancies in reported synthetic yields for glycosylation steps?

Discrepancies often stem from:

  • Temperature control : Glycosylation at -40°C vs. RT alters anomeric selectivity .
  • Catalyst loading : Excess TMSOTf can lead to side reactions (e.g., aglycone decomposition) .

Methodological Recommendation :

  • Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., solvent, catalyst ratio).
  • Use in situ IR spectroscopy to monitor glycosylation progress and detect side products .

Q. What strategies mitigate oxidative degradation of the 3,4-dihydroxyphenyl groups during storage and bioassays?

  • Antioxidant additives : Include 0.1% ascorbic acid or EDTA in buffer systems to chelate metal ions that catalyze oxidation .
  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis and oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Q. How does the stereochemistry of the oxane rings affect the compound’s biological activity?

  • Key Finding : The β-configuration of the glycosidic bond in the oxane moiety enhances water solubility and hydrogen bonding with target proteins, as shown in comparative studies of α- vs. β-anomers .
  • Experimental Design : Synthesize diastereomers via stereoselective glycosylation and compare IC₅₀ values in enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show negligible effects?

  • Variable Factors :
  • Cell permeability : The compound’s high polarity may limit uptake in certain cell lines. Use prodrug strategies (e.g., ester prodrugs) to enhance bioavailability .

  • Assay sensitivity : Fluorescence-based assays (e.g., Alamar Blue) vs. ATP-based luminescence assays yield different viability readouts .

    Recommendation : Validate findings across multiple models (e.g., 3D spheroids, patient-derived xenografts) and orthogonal assays (e.g., caspase-3 activation for apoptosis) .

Methodological Innovations

Q. Can AI-driven reaction path search methods improve the synthesis of this compound?

Yes. Platforms like ICReDD integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions (e.g., solvent, catalyst) for challenging steps like stereoselective glycosylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.